![molecular formula C8H17NNa2O6P2 B10832377 disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid](/img/structure/B10832377.png)
disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid is a compound belonging to the class of phosphonates, which are characterized by the presence of a stable carbon-to-phosphorus (C-P) bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid typically involves the reaction of cycloheptylamine with a phosphonic acid derivative. One common method is the reaction of cycloheptylamine with a dialkyl phosphite in the presence of a base, followed by hydrolysis to yield the desired phosphonic acid . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like copper(I) oxide .
Industrial Production Methods
Industrial production of phosphonates, including this compound, often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like water or organic solvents .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonates and bisphosphonates, such as:
Hydroxy bisphosphonates: Known for their use in treating bone diseases.
Amino phosphonates: Studied for their enzyme inhibitory properties.
Phosphinates: Used as bioisosteres in drug design.
Uniqueness
Disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid is unique due to its specific structure, which includes a cycloheptylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H17NNa2O6P2 |
---|---|
Molekulargewicht |
331.15 g/mol |
IUPAC-Name |
disodium;[(cycloheptylamino)-phosphonatomethyl]phosphonic acid |
InChI |
InChI=1S/C8H19NO6P2.2Na/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7;;/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
InChI-Schlüssel |
PCSJAAWOSGCAFV-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCCC(CC1)NC(P(=O)(O)O)P(=O)([O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.